molecular formula C11H16N2O6 B12808760 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-methyl- CAS No. 130351-55-2

2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-methyl-

Cat. No.: B12808760
CAS No.: 130351-55-2
M. Wt: 272.25 g/mol
InChI Key: SAQLIIXINWYWJX-BDNRQGISSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-methyl- is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-methyl- typically involves the glycosylation of a pyrimidine base with a protected sugar derivative. The reaction conditions often include the use of Lewis acids or other catalysts to facilitate the glycosidic bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, it serves as a tool to study nucleoside metabolism and the mechanisms of nucleoside analogs.

Medicine

Medically, this compound is investigated for its potential antiviral and anticancer properties. It can inhibit viral replication and induce apoptosis in cancer cells.

Industry

In the pharmaceutical industry, it is used in the development of new therapeutic agents. Its ability to mimic natural nucleosides makes it valuable in drug design.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-methyl- involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyl-
  • 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-fluoro-beta-D-arabinofuranosyl)-5-methyl-

Uniqueness

Compared to similar compounds, 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-5-methyl- has unique structural features that enhance its biological activity. The presence of the hydroxymethyl group allows for specific interactions with biological targets, making it a potent antiviral and anticancer agent.

Properties

CAS No.

130351-55-2

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[(2R,3S,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-5-2-13(11(18)12-9(5)17)10-8(16)6(3-14)7(4-15)19-10/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8+,10-/m1/s1

InChI Key

SAQLIIXINWYWJX-BDNRQGISSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)CO)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)CO)O

Origin of Product

United States

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